

VUF 8430: A Comprehensive Analysis of its Agonist Profile at Histamine Receptors

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Compound of Interest

Compound Name: VUF14738

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, is a potent and selective agonist for the histamine H4 receptor.[1][2] This technical guide provides a detailed analysis of its pharmacological profile, establishing its classification as a full or partial agonist at various histamine receptor subtypes. Through a comprehensive review of binding affinity and functional activity data, this document elucidates the nuanced activity of VUF 8430, offering valuable insights for its application in preclinical research and drug development.

Pharmacological Profile: Full Agonist at H4 and H3 Receptors

VUF 8430 is unequivocally classified as a full agonist at the human histamine H4 (hH4) receptor.[3][4] Multiple studies confirm that it not only binds to the hH4 receptor with high affinity but also elicits a maximal functional response comparable to the endogenous ligand, histamine.[3][4] This full agonism extends to the human histamine H3 (hH3) receptor, where VUF 8430 also demonstrates significant affinity and full efficacy.[3][4]

In contrast, its activity at other histamine receptor subtypes is markedly different. VUF 8430 exhibits weak partial agonist activity at the histamine H2 receptor and is considered inactive at

the histamine H1 receptor.[3] This selectivity profile makes VUF 8430 a valuable pharmacological tool for investigating the specific roles of H4 and H3 receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of VUF 8430 at human histamine receptors.

Table 1: Binding Affinity of VUF 8430 at Human Histamine Receptors

Receptor Subtype	Parameter	Value	Reference
Histamine H4	pKi	7.5	
Ki	31.6 nM	[2][5]	
Histamine H3	pKi	6.0	
Ki	1 µM	[5]	
Histamine H1	Ki	>1 µM	[5]

Table 2: Functional Activity of VUF 8430 at Human Histamine Receptors

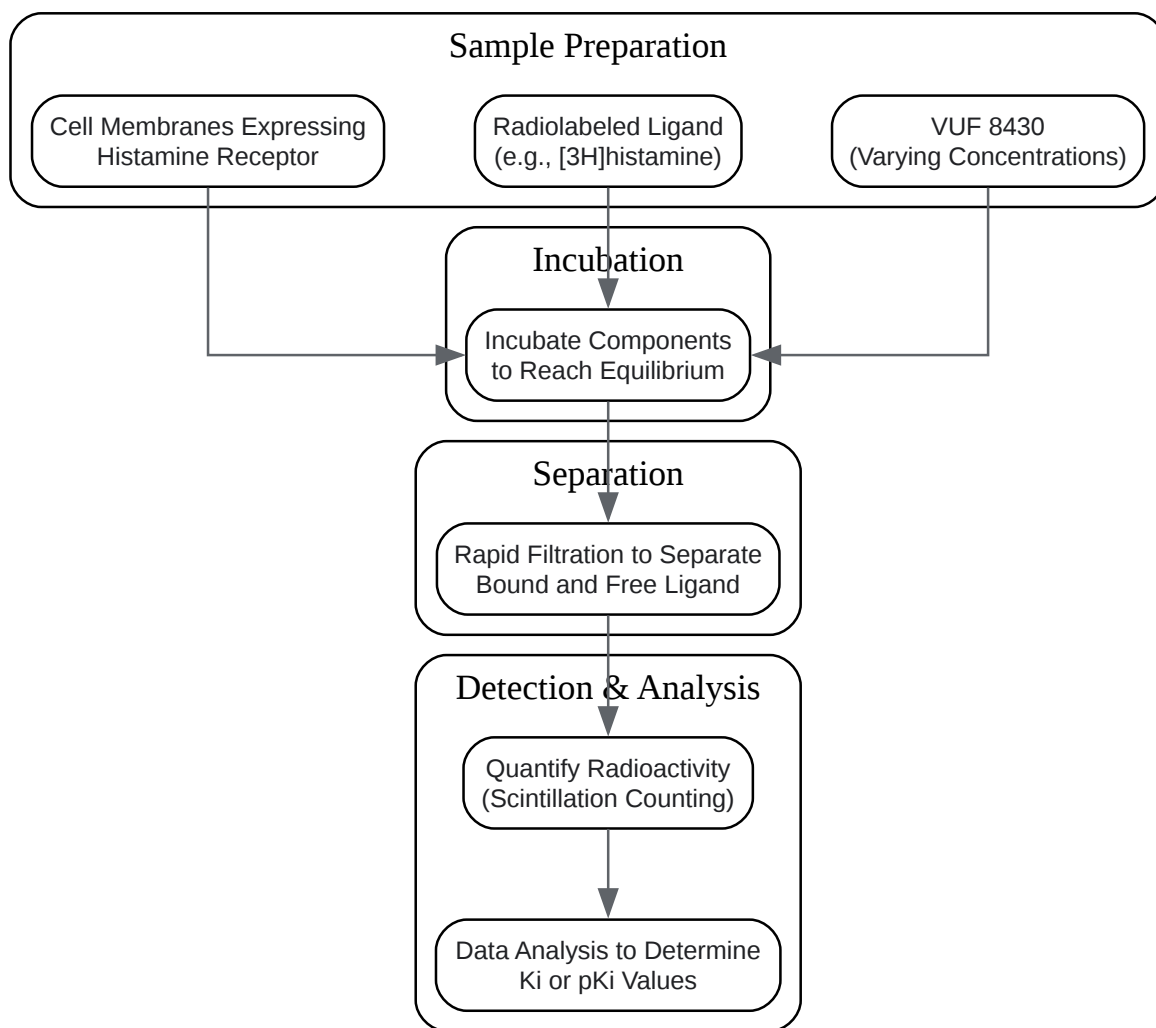
Receptor Subtype	Parameter	Value	Agonist Classification	Reference
Histamine H4	pEC50	7.3	Full Agonist	
EC50	50 nM	Full Agonist	[2]	
EC50	50.1 nM	Full Agonist	[5]	
Histamine H3	-	-	Full Agonist	[3][4]
Histamine H2	pD2	3.8	Weak Partial Agonist	[5]
Histamine H1	-	-	Inactive	[3][4]

Experimental Methodologies

The characterization of VUF 8430's agonist activity has been achieved through a combination of in vitro and in vivo experimental protocols.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a ligand to its receptor. The general workflow involves:

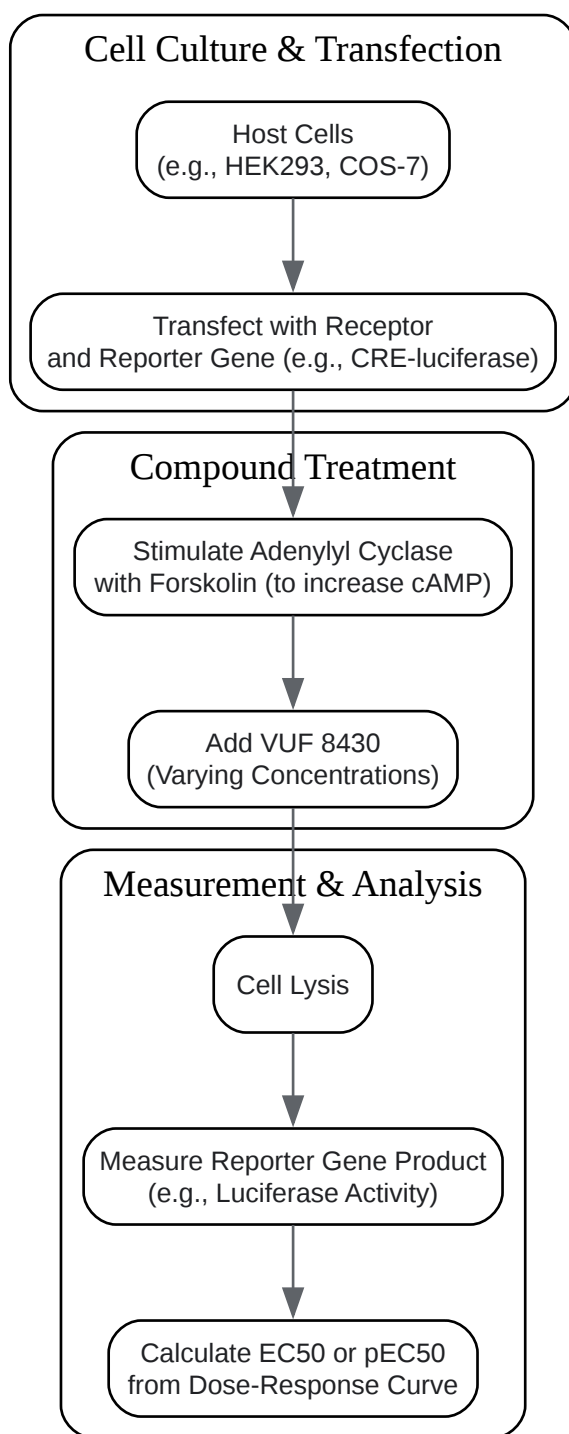


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Workflow for Radioligand Binding Assay.

Functional Assays (cAMP-Mediated Reporter Gene Assays)

Functional assays are crucial for determining whether a ligand is an agonist and its efficacy. For G-protein coupled receptors like the histamine receptors, assays measuring changes in second messenger levels, such as cyclic AMP (cAMP), are common.



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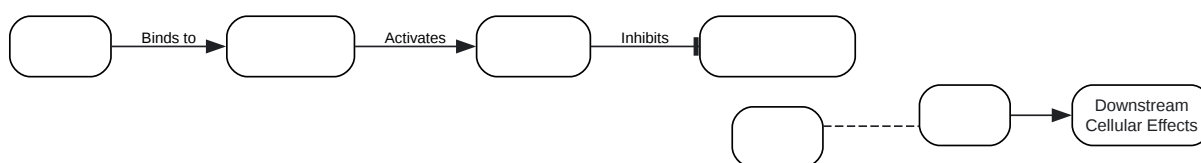
Workflow for cAMP-Mediated Reporter Gene Assay.

Signaling Pathways

VUF 8430, as an agonist at the H3 and H4 receptors, activates intracellular signaling cascades through the coupling of these receptors to Gi/o proteins.

Histamine H4 Receptor Signaling

Activation of the H4 receptor by VUF 8430 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This is a characteristic signaling pathway for Gi-coupled receptors.

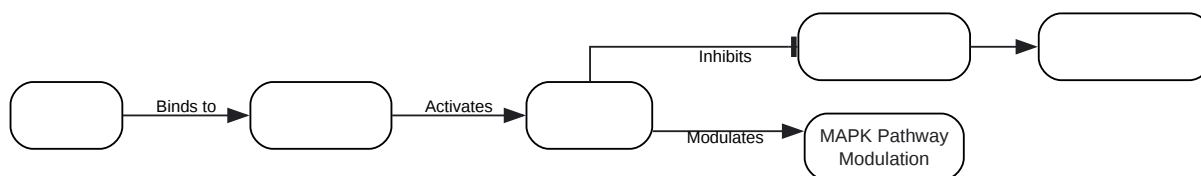


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VUF 8430-Mediated H4 Receptor Signaling Pathway.

Histamine H3 Receptor Signaling

Similar to the H4 receptor, the H3 receptor is also coupled to Gi/o proteins. Agonist binding by VUF 8430 initiates a signaling cascade that inhibits adenylyl cyclase and modulates MAPK activity.[6]



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VUF 8430-Mediated H3 Receptor Signaling Pathway.

Conclusion

VUF 8430 is a well-characterized pharmacological agent that serves as a potent and selective full agonist for the histamine H4 and H3 receptors. Its weak partial agonism at the H2 receptor and inactivity at the H1 receptor underscore its utility as a specific tool for probing H4 and H3 receptor function. The comprehensive quantitative data, established experimental protocols, and understood signaling pathways presented in this guide provide a solid foundation for its use in advancing research in immunology, neuroscience, and drug discovery.

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